14,15-EET-SI

Descripción

Propiedades

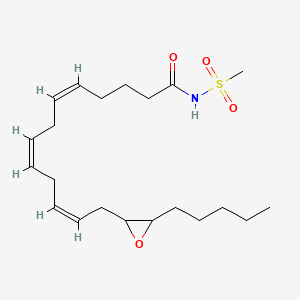

IUPAC Name |

(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGGACSUDOHOT-PHTXUDHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of 14,15-EET-SI: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. It functions as a critical signaling molecule in various physiological processes, most notably as an endothelium-derived hyperpolarizing factor (EDHF) involved in the regulation of vascular tone.[1][2][3] However, the inherent chemical and metabolic instability of 14,15-EET, primarily due to its rapid hydrolysis by soluble epoxide hydrolase (sEH), limits its therapeutic potential.[4][5]

To overcome this limitation, stable analogs have been developed. 14,15-EET-Sulfonimide (14,15-EET-SI) is one such analog, where the C-1 carboxyl group is replaced with a sulfonimide group. This modification serves as a bioisostere, retaining the acidic properties necessary for activity while enhancing metabolic stability. Crucially, studies have demonstrated that this compound is equipotent to its parent compound, 14,15-EET, in inducing vasorelaxation.[6] Therefore, the mechanism of action described herein for 14,15-EET is directly applicable to this compound. This guide provides a detailed examination of the molecular pathways activated by this compound, quantitative data on its interactions, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Vasodilation via Vascular Smooth Muscle Hyperpolarization

The principal physiological role of this compound is the induction of vascular relaxation. This is achieved through a well-defined signaling cascade within vascular smooth muscle cells (VSMCs), leading to membrane hyperpolarization.

-

Receptor Binding and G-Protein Activation: this compound acts on the surface of VSMCs, though a specific high-affinity G-protein coupled receptor (GPCR) has yet to be definitively identified.[7][8] Binding of the ligand is believed to activate a stimulatory G-protein (Gsα).[4]

-

cAMP Production and PKA Activation: The activated Gsα subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[9][10]

-

Potassium Channel Activation: PKA phosphorylates and activates large-conductance Ca2+-activated K+ (BKCa) channels on the smooth muscle cell membrane.[1][2]

-

Hyperpolarization and Relaxation: Activation of BKCa channels causes an efflux of potassium (K+) ions from the cell, leading to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-gated L-type Ca2+ channels, reducing the influx of extracellular calcium. The subsequent decrease in intracellular Ca2+ concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[3]

Modulation by Soluble Epoxide Hydrolase (sEH)

The biological activity of endogenous 14,15-EET is tightly regulated by the enzyme soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5] While this compound is designed for greater stability, understanding the role of sEH is crucial in the context of EET signaling. Pharmacological inhibition of sEH is a key strategy to increase the bioavailability and prolong the effects of endogenous EETs.[11]

Additional Signaling Pathways and Cellular Effects

Beyond vasodilation, this compound influences several other signaling pathways, contributing to a range of cellular effects including anti-inflammation, cell proliferation, and neurite outgrowth.

-

TRPV4 Channel Activation: 14,15-EET is an endogenous agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[12] Activation of TRPV4 leads to an influx of Ca2+, which can contribute to neurite outgrowth in neuronal cells and modulate vascular tone.[13]

-

PI3K/Akt and ERK Signaling: In various cell types, including cancer cells, 14,15-EET has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways.[8] These pathways are central regulators of cell survival (anti-apoptosis) and proliferation. This activation may involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).[14]

-

PPARγ Activation: 14,15-EET can function as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[8] This interaction is linked to the anti-inflammatory effects of EETs.

-

Inhibition of Prostaglandin (B15479496) Synthesis: 14,15-EET can competitively inhibit prostaglandin H (PGH) synthase, a key enzyme in the synthesis of prostaglandins, thereby reducing the production of pro-inflammatory mediators like PGE2.[11][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of 14,15-EET and its analogs.

Table 1: Vasodilatory Potency of this compound

| Compound | Assay | Potency | Reference |

|---|---|---|---|

| 14,15-EET | Bovine Coronary Artery Relaxation | ED₅₀ ≈ 2.2 μM | [4] |

| this compound | Bovine Coronary Artery Relaxation | Equipotent to 14,15-EET |[6] |

Table 2: Binding Affinity and Receptor Characteristics

| Ligand | Cell Type | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| 14(R),15(S)-EET | U-937 Monocyte Cells | K_d | 13.84 ± 2.58 nM | [10] |

| 14(R),15(S)-EET | U-937 Monocyte Cells | B_max | 3.54 ± 0.28 pmol/10⁶ cells | [10] |

| 14(R),15(S)-EET | Guinea Pig Mononuclear Cells | K_i | 226.3 nM |[16] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Ex Vivo Vasorelaxation Assay

Objective: To determine the vasodilatory effect and potency of this compound on isolated arterial rings.

Principle: Arterial rings are mounted in an organ bath, pre-contracted with an agonist like U46619 (a thromboxane (B8750289) A2 mimetic), and then exposed to cumulative concentrations of the test compound. The resulting relaxation is measured as a change in isometric tension.

Methodology:

-

Tissue Preparation: Bovine coronary arteries are dissected and placed in cold Krebs-bicarbonate buffer. The arteries are cleaned of connective tissue and cut into 2-3 mm rings.

-

Mounting: Rings are mounted on wire myographs in organ baths containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: An optimal resting tension is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

Pre-contraction: Rings are contracted with a submaximal concentration of U46619 to achieve approximately 80% of the maximal contraction.

-

Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath.

-

Data Acquisition: Changes in isometric tension are recorded. Relaxation is expressed as a percentage decrease from the pre-contracted tension.

-

Analysis: Concentration-response curves are generated, and the ED₅₀ (concentration causing 50% of maximal relaxation) is calculated.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

Objective: To determine if this compound or its analogs inhibit the activity of sEH.

Principle: The assay uses a non-fluorescent sEH substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human sEH enzyme, the fluorogenic substrate (e.g., PHOME), and the test compound (this compound) at various concentrations.

-

Assay Setup: In a 96-well microplate, add the sEH enzyme to each well. Add the test compound or vehicle control. A known sEH inhibitor (e.g., AUDA) is used as a positive control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence kinetically over 30 minutes using a plate reader with appropriate excitation/emission wavelengths (e.g., 330/465 nm).

-

Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.

Protocol 3: TRPV4 Channel Activation Assay (Intracellular Calcium Measurement)

Objective: To determine if this compound activates TRPV4 channels by measuring changes in intracellular calcium ([Ca2+]i).

Principle: Cells expressing TRPV4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-8). Activation of the channel leads to Ca2+ influx, which is detected as an increase in fluorescence.

Methodology:

-

Cell Culture: Culture cells known to express TRPV4 (e.g., PC12 cells, endothelial cells, or TRPV4-transfected HEK293 cells) on glass coverslips.

-

Dye Loading: Incubate the cells with a Ca2+-sensitive dye (e.g., Fluo-8 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Perfuse with buffer and record baseline fluorescence for several minutes.

-

Compound Application: Perfuse the cells with a solution containing this compound.

-

Data Acquisition: Record the change in fluorescence intensity over time.

-

Controls: To confirm the involvement of TRPV4, pre-incubate cells with a specific TRPV4 antagonist (e.g., HC067047) before applying this compound.

-

Analysis: Quantify the change in fluorescence intensity from baseline upon compound application. Compare the response in the presence and absence of the antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. agilent.com [agilent.com]

- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Biological Functions and Activities of 14,15-EET-SI

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] This eicosanoid and its more stable sulfonimide analog, 14,15-EET-SI, have garnered significant attention in the scientific community for their diverse and potent biological activities.[2] Both compounds are known to exert significant effects on the cardiovascular, renal, nervous, and immune systems, making them promising targets for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the core biological functions and activities of 14,15-EET and its sulfonimide analog, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Core Biological Functions and Activities

Cardiovascular Effects

14,15-EET and its analogs are potent vasodilators, playing a crucial role in the regulation of vascular tone and blood pressure.[3][4] Their mechanism of action primarily involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3][5]

Quantitative Data on Vasodilatory Effects

| Compound | Vessel Type | EC50 | Maximum Relaxation (%) | Reference |

| 14,15-EET | Bovine Coronary Artery | ~1 µM | 80-94% | [2][5] |

| This compound | Bovine Coronary Artery | Equipotent to 14,15-EET | Equiactive with 14,15-EET | [2] |

| 14,15-EET-PISA | Bovine Coronary Artery | ~1 µM | 84.5 ± 7.5% | [5] |

| 14,15-EET-BSA | Bovine Coronary Artery | ~1 µM | 89.6 ± 3.9% | [5] |

| 14,15-EET-BZDC-SA | Bovine Coronary Artery | ~1 µM | 92.9 ± 5.0% | [5] |

Experimental Protocol: Vascular Tone Assessment in Bovine Coronary Arteries

A common method to assess the vasodilatory properties of 14,15-EET analogs involves the use of isolated bovine coronary artery rings.[6]

-

Tissue Preparation: Bovine hearts are obtained, and the coronary arteries are dissected and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as the thromboxane (B8750289) A2 mimetic U-46619.[6]

-

Compound Administration: Cumulative concentrations of 14,15-EET or its analogs are added to the bath.

-

Data Acquisition: Changes in isometric tension are recorded to measure the extent of relaxation. The results are typically expressed as a percentage of the pre-contraction tension.[6]

Signaling Pathway: Vasodilation

Renal Functions

14,15-EET and its analogs have been shown to modulate renal function, including effects on renin release and tubular transport.[3][7] These actions contribute to the regulation of blood pressure and fluid homeostasis.

Quantitative Data on Renal Effects

| Compound | Model | Effect | Magnitude of Effect | Reference |

| 14,15-EET | Rat Renal Cortical Slices | Inhibition of Isoproterenol-stimulated Renin Release | Reduced increase from 169% to 47% at 10⁻⁶ M | [7] |

| 14,15-EET analog | Spontaneously Hypertensive Rats | Increased Renal Blood Flow | +30% | [8] |

| 14,15-EET analog | Spontaneously Hypertensive Rats | Increased Cortical Blood Flow | +26% | [8] |

Experimental Protocol: Renin Release Assay from Renal Cortical Slices

This protocol is used to investigate the direct effects of compounds on renin secretion.[7]

-

Tissue Preparation: Kidneys are harvested from rats, and the cortex is sliced.

-

Incubation: The cortical slices are incubated in a physiological buffer at 37°C.

-

Stimulation: Renin release is stimulated with an agent like isoproterenol.

-

Compound Treatment: The slices are co-incubated with the stimulating agent and various concentrations of 14,15-EET.

-

Measurement: The concentration of renin in the incubation medium is determined using a radioimmunoassay or other suitable methods.

Anti-inflammatory Activities

14,15-EET exhibits significant anti-inflammatory properties, primarily by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[9][10] This leads to a reduction in the expression of adhesion molecules and pro-inflammatory cytokines.

Experimental Workflow: Investigating Anti-inflammatory Effects

Signaling Pathway: Inhibition of NF-κB Activation

Neurological Functions

In the central nervous system, 14,15-EET has been shown to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[11][12] It achieves this by modulating key signaling cascades involved in synaptic function.

Quantitative Data on Neurological Effects

| Compound | Model | Effect | Reference |

| 14,15-EET | Rat Hippocampal Slices | Enhanced HFS-induced LTP | [11] |

| 14,15-EET | Rat Hippocampal Slices | Enhanced Forskolin-induced LTP | [11] |

| 14,15-EET (100 nmol/L) | PC12 Cells | Enhanced NGF-induced cell differentiation by 240% | [13] |

| 14,15-EET (100 nmol/L) | PC12 Cells | Enhanced NGF-induced neurite extension by 140% | [13] |

Experimental Protocol: Electrophysiological Recording of Long-Term Potentiation

-

Slice Preparation: The hippocampus is dissected from the brain of a rodent and sliced into thin sections.

-

Recording Setup: The slices are placed in a recording chamber perfused with artificial cerebrospinal fluid.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A stable baseline of synaptic transmission is recorded.

-

LTP Induction: High-frequency stimulation (HFS) is delivered to induce LTP.

-

Compound Application: 14,15-EET or a vehicle control is applied to the slice before or during LTP induction.

-

Post-induction Recording: fEPSPs are recorded for an extended period to assess the magnitude and stability of LTP.

Signaling Pathway: Facilitation of Long-Term Potentiation

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of renin release by 14,15-epoxyeicosatrienoic acid in renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

Signaling Pathways Activated by 14,15-EET-SI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signaling pathways activated by 14,15-Epoxyeicosatrienoic acid sulfonimide (14,15-EET-SI), a stable analog of the endogenous lipid mediator 14,15-EET. This document summarizes key quantitative data, offers detailed experimental protocols for studying these pathways, and presents visual diagrams to elucidate the complex molecular interactions.

Core Signaling Cascades

14,15-EET and its stable analog, this compound, have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, migration, and inflammation. These effects are mediated through the activation of several key intracellular signaling pathways. The primary pathways identified are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Additionally, 14,15-EET has been found to transactivate the Epidermal Growth Factor Receptor (EGFR), activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and modulate integrin-mediated signaling.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of 14,15-EET on key signaling molecules and cellular responses.

Table 1: Effects of 14,15-EET on Protein Phosphorylation

| Cell Type | Treatment | Measured Parameter | Fold/Percent Change | Reference |

| Hippocampal Slices | 14,15-EET | p-ERK42 | 143.5 ± 5.9% of vehicle | [1] |

| Hippocampal Slices | 14,15-EET | p-ERK44 | 141.7 ± 5.8% of vehicle | [1] |

| Hippocampal Slices | 14,15-EET | p-CaMKII | 132.2 ± 6.4% of vehicle | [1] |

| Hippocampal Slices | 14,15-EET | p-NR2B | Increased significantly | [1][2] |

| Hippocampal Slices | 14,15-EET | p-GluR1 | Increased significantly | [1][2] |

| Tca-8113 cells | 100 nM 14,15-EET | p-EGFR | Significantly elevated | [3] |

| Tca-8113 cells | 100 nM 14,15-EET | p-ERK | Significantly induced | [3][4] |

| Tca-8113 cells | 100 nM 14,15-EET | p-Akt | Significantly induced | [3] |

Table 2: Effects of 14,15-EET on Cell Proliferation and Cycle

| Cell Type | Treatment | Measured Parameter | Observation | Reference |

| Tca-8113 cells | 100 nM 14,15-EET | Cell Proliferation | Stimulated | [3][4] |

| Tca-8113 cells | 100 nM 14,15-EET | S-G2-M Phase Cells | Increased percentage | [3][4] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways activated by this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Lines:

-

Human carcinoma cells (e.g., Tca-8113) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

Human umbilical vein endothelial cells (HUVECs) are maintained in their specific endothelial cell growth medium.

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media.[5]

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM).

-

In some experiments, cells are pre-treated with inhibitors such as AUDA (an sEH inhibitor) for 2 hours before stimulation with this compound.[3]

-

Treatment durations can vary from minutes for signaling studies to hours or days for proliferation and apoptosis assays.

-

Protocol 2: Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Use β-actin as a loading control to normalize protein levels.[3]

-

Protocol 3: Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 4: Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.

-

Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.[3]

-

-

Data Acquisition and Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

-

This guide provides a foundational understanding of the signaling pathways activated by this compound. The provided protocols serve as a starting point for researchers to design and execute experiments to further explore the multifaceted roles of this important signaling molecule in various physiological and pathological contexts.

References

- 1. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

14,15-EET-SI: A Stable and Potent Analog of 14,15-EET for Research and Drug Development

An In-depth Technical Guide

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules with significant therapeutic potential, particularly in cardiovascular and renal diseases. However, the clinical translation of native EETs, such as 14,15-EET, is hampered by their metabolic instability. This technical guide provides a comprehensive overview of 14,15-EET-SI, a sulfonimide analog of 14,15-EET designed for enhanced stability and oral bioavailability. We delve into the rationale for its development, its comparative biological activity, and the key signaling pathways it modulates. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and structured data to facilitate further investigation and application of this promising stable EET analog.

Introduction: The Challenge of 14,15-EET Instability

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that exhibits a range of beneficial biological effects, including vasodilation, anti-inflammatory actions, and protection against apoptosis.[1] These properties make it an attractive candidate for therapeutic intervention in conditions such as hypertension, kidney injury, and cardiovascular disease.[1]

However, the in vivo application of 14,15-EET is limited by its rapid metabolic inactivation.[2] The primary routes of degradation include:

-

Hydrolysis by soluble epoxide hydrolase (sEH): This is a major catabolic pathway where the epoxide group is converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][4]

-

β-oxidation: The carboxylic acid chain can be shortened through this metabolic process.[2]

-

Esterification into phospholipids: Incorporation into cell membranes can sequester the molecule, limiting its signaling activity.[2][5]

To overcome these limitations, stable analogs of 14,15-EET have been developed. This compound, a methylsulfonimide analog, represents a key advancement in this area. The replacement of the carboxylic acid group with a sulfonimide moiety confers resistance to β-oxidation and esterification, thereby increasing its metabolic stability and potential for oral activity.[6][7]

This compound: A Metabolically Robust Analog

The defining feature of this compound is its enhanced stability compared to the native compound. The sulfonimide group is not a substrate for the enzymes involved in β-oxidation and esterification, leading to a longer biological half-life. While direct comparative pharmacokinetic data is limited, the improved in vivo efficacy of EET analogs with modified carboxylic acid groups supports their enhanced stability.[7]

Comparative Biological Activity

Crucially, the structural modification in this compound does not compromise its biological activity. Studies have demonstrated that this compound is equipotent to 14,15-EET in its primary function as a vasodilator.

| Compound | Agonist Activity (Vascular Relaxation) | Reference |

| 14,15-EET | ED₅₀ = 10⁻⁶ M | [8] |

| This compound | Equipotent to 14,15-EET | [8] |

ED₅₀: Half-maximal effective concentration

This equipotency in vascular agonist activity, as measured by the relaxation of precontracted bovine coronary arteries, indicates that the sulfonimide substitution effectively mimics the essential acidic function of the carboxyl group for receptor interaction and downstream signaling.[8] Furthermore, both 14,15-EET and its sulfonimide analog have been shown to stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells.[6]

Mechanism of Action: Key Signaling Pathways

14,15-EET and its stable analog, this compound, exert their biological effects through the modulation of several key intracellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation and Vasodilation

The vasodilatory effects of 14,15-EET are primarily mediated through the activation of a G-protein coupled receptor, likely a Gsα subunit. This activation leads to the opening of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells. The subsequent efflux of potassium ions causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation.

mTORC2/Akt Signaling Pathway

14,15-EET has been shown to activate the mTORC2/Akt signaling pathway, which is crucial for cell survival and proliferation. This pathway is particularly relevant to the protective effects of 14,15-EET on the endothelium. Activation of this pathway can inhibit endothelial senescence.

EGFR Transactivation and Proliferative Signaling

14,15-EET can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-proliferative pathways such as the PI3K/Akt and ERK pathways. This mechanism is implicated in the mitogenic effects of 14,15-EET in certain cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

The synthesis of this compound involves the modification of the carboxylic acid group of a 14,15-EET precursor. While a specific detailed protocol for this compound is proprietary, the general approach for creating sulfonimide analogs of fatty acids is outlined below. This is a representative synthesis and may require optimization.

Workflow for Synthesis of EET Analogs

Materials:

-

14,15-epoxyeicosatrienoic acid methyl ester

-

Lithium aluminum hydride (LiAlH)

-

Methanesulfonyl chloride

-

Sodium azide (B81097)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Sodium hydride (NaH)

-

Methylsulfonamide

-

Solvents: Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)

-

Reagents for purification (silica gel, HPLC solvents)

Procedure:

-

Reduction of the ester: The starting 14,15-EET methyl ester is reduced to the corresponding alcohol using a reducing agent like LiAlH in an anhydrous solvent such as diethyl ether.

-

Conversion to an alkyl halide: The alcohol is then converted to an alkyl bromide using a reagent system like PPh₃ and CBr₄ in DCM.

-

Formation of the azide: The alkyl bromide is reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.

-

Staudinger reaction: The azide is converted to an amine via the Staudinger reaction using PPh₃ followed by hydrolysis.

-

Sulfonamide formation: The resulting amine is reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide.

-

N-alkylation: The sulfonamide is then N-alkylated. This can be a multi-step process to introduce the rest of the carbon chain, or if a suitable precursor was used, this step may be for modification.

-

Final deprotection and purification: Any protecting groups are removed, and the final product, this compound, is purified using column chromatography and/or HPLC.

Note: This is a generalized scheme. The actual synthesis may involve different protecting group strategies and reaction conditions.

In Vitro Vascular Reactivity Assay

This protocol details the measurement of the vasodilatory effects of this compound in comparison to 14,15-EET using isolated bovine coronary artery rings.

Materials:

-

Bovine hearts

-

Krebs buffer (in mM: 119 NaCl, 4.8 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 glucose)

-

U-46619 (thromboxane A₂ mimetic)

-

14,15-EET and this compound stock solutions (in ethanol)

-

Organ bath system with force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Vessel preparation: Left anterior descending coronary arteries are dissected from fresh bovine hearts and placed in ice-cold Krebs buffer. The arteries are cleaned of connective tissue and cut into 3-5 mm rings.

-

Mounting: The arterial rings are mounted in organ baths containing Krebs buffer maintained at 37°C and continuously gassed with carbogen. The rings are connected to isometric force transducers.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. The Krebs buffer is changed every 15-20 minutes.

-

Pre-constriction: The arterial rings are pre-constricted with U-46619 to achieve a stable contraction plateau (typically 50-70% of the maximal contraction induced by KCl).

-

Cumulative concentration-response curves: Once a stable contraction is achieved, cumulative concentrations of 14,15-EET or this compound are added to the organ baths. The relaxation response is recorded after each addition until a maximal response is achieved.

-

Data analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction induced by U-46619. Concentration-response curves are plotted, and the ED₅₀ values are calculated using a suitable nonlinear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze the activation of key proteins in the signaling pathways modulated by this compound, such as Akt and ERK.

Materials:

-

Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

-

Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.

-

Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., anti-total-Akt) to confirm equal loading.

Conclusion and Future Directions

This compound stands out as a valuable tool for investigating the therapeutic potential of the EET pathway. Its enhanced metabolic stability and equipotency to the native 14,15-EET make it a superior candidate for in vivo studies and a promising lead for drug development. The detailed experimental protocols and an understanding of its engagement with key signaling pathways provided in this guide are intended to empower researchers to further explore the applications of this stable analog in a variety of disease models.

Future research should focus on obtaining a more complete pharmacokinetic and pharmacodynamic profile of this compound. Head-to-head studies directly comparing its in vivo half-life and bioavailability with 14,15-EET are crucial for its clinical translation. Furthermore, a deeper elucidation of the specific receptors and downstream effectors of 14,15-EET will open new avenues for designing even more targeted and effective EET-based therapeutics.

References

- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

The Role of 14,15-EET in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] This endogenous signaling molecule plays a crucial role in cardiovascular homeostasis and has emerged as a significant therapeutic target in the management of cardiovascular diseases.[1][3][4] 14,15-EET exhibits a range of protective effects, including vasodilation, anti-inflammatory actions, pro-angiogenic properties, and protection against ischemia-reperfusion injury.[1][4][5][6] This technical guide provides an in-depth overview of the role of 14,15-EET in cardiovascular research, focusing on its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Core Signaling Pathways of 14,15-EET

14,15-EET exerts its diverse biological effects through multiple signaling pathways, often involving the activation of specific ion channels and receptor-mediated mechanisms.

Vasodilation and Vascular Tone Regulation

A primary function of 14,15-EET is the regulation of vascular tone, leading to vasodilation.[1] This is primarily achieved through the activation of potassium (K+) channels in vascular smooth muscle cells, which causes hyperpolarization and subsequent relaxation.

-

Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels: 14,15-EET is a potent activator of BKCa channels in various vascular beds, including coronary arteries.[1][7] The activation of these channels leads to K+ efflux, membrane hyperpolarization, and vasodilation.[1] Evidence suggests that this activation may involve a G-protein coupled receptor (GPCR), specifically Gαs, which stimulates adenylyl cyclase and protein kinase A (PKA).[1]

-

Activation of ATP-Sensitive K+ (KATP) Channels: In mesenteric resistance arteries, 14,15-EET has been shown to activate KATP channels, contributing to its vasodilatory effects.[8] This activation also appears to be linked to the Gαs and cAMP/PKA signaling cascades.[8]

References

- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfonimide Analog of 14,15-EET and its Role in Potassium Channel Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid with significant vasodilatory and anti-inflammatory properties. Its effects are largely mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The sulfonimide analog of 14,15-EET, herein referred to as 14,15-EET-SI, is a synthetic derivative designed to have greater stability and potentially altered biological activity compared to the parent compound. While direct and extensive electrophysiological data on this compound is limited, its similar effects on vascular tone suggest a comparable mechanism of action involving potassium channel activation.

This technical guide provides an in-depth overview of the activation of potassium channels by 14,15-EET and its sulfonimide analog, this compound. Due to the wealth of available data for the parent compound, this guide will focus on the well-documented effects of 14,15-EET on potassium channels as a primary model for understanding the likely actions of this compound. Comparative data for this compound will be included where available.

Quantitative Data on Potassium Channel Activation by 14,15-EET

The activation of potassium channels by 14,15-EET has been quantified in various experimental settings, primarily using patch-clamp electrophysiology. The following tables summarize key quantitative data from studies on the effects of 14,15-EET on large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels.

| Parameter | Cell Type | Agonist | Concentration | Effect | Citation |

| Channel Open Probability (Po) | Pig Coronary Artery Endothelial Cells | 14,15-EET | < 156 nM | Increase in Po by a mean factor of 4.3 ± 0.6 | [1] |

| KATP Current | Rat Mesenteric Smooth Muscle Cells | 14,15-EET | 5 µM | 6.9-fold increase (from 19.0 ± 7.9 pA to 132.0 ± 29.0 pA) | [2] |

| KATP Current | Rat Mesenteric Smooth Muscle Cells | 14,15-EET | 1 µM | 3.5-fold increase (to 57.5 ± 14.3 pA) | [2] |

| Membrane Potential | Rat Mesenteric Smooth Muscle Cells | 14,15-EET | 1 µM | Hyperpolarization from -20.5 ± 0.9 mV to -27.1 ± 3.0 mV | [2] |

| ATP IC50 | HEK293 cells expressing Kir6.2/SUR2A | 14,15-EET | 5 µM | Potent activation, similar to 11,12-EET which increased ATP IC50 by 9.6-fold | [3] |

Table 1: Quantitative Effects of 14,15-EET on Potassium Channel Activity

| Parameter | Cell Type | Agonist | Concentration | EC50 / IC50 | Citation |

| Vasorelaxation | Canine and Porcine Coronary Microvessels | 14,15-EET | N/A | 3-120 pM | [4] |

| KATP Channel Activation | Isolated Rat Mesenteric Smooth Muscle Cells | 11,12-EET | N/A | 87 nM | [5] |

| KATP Channel Activation | Rat Cardiac Ventricular Myocytes | 11,12-EET | N/A | 10 nM | [6] |

Table 2: Potency of EETs in Vasoactivity and Potassium Channel Activation

Signaling Pathways of 14,15-EET-Mediated Potassium Channel Activation

The activation of potassium channels by 14,15-EET is not typically a direct interaction with the channel itself but rather involves an intracellular signaling cascade. The primary pathway implicated is a G-protein-coupled mechanism.

Gsα-Protein Kinase A (PKA) Pathway for KATP Channel Activation

In vascular smooth muscle cells, 14,15-EET is proposed to bind to a putative G-protein coupled receptor (GPCR) on the cell surface. This binding activates the stimulatory G-protein alpha subunit (Gsα), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is thought to phosphorylate the KATP channel, leading to its opening. This signaling cascade has been elucidated through experiments showing that the effects of 14,15-EET on KATP channels are mimicked by cholera toxin (a Gsα activator) and abrogated by inhibitors of ADP-ribosylation and PKA.[2][5]

G-Protein Dependent Activation of BKCa Channels

The activation of BKCa channels by EETs in vascular smooth muscle cells is also dependent on a G-protein.[1] Studies have shown that the effect of EETs on BKCa channels is lost in excised inside-out patches, suggesting the requirement of a cytosolic signaling intermediate. The involvement of a G-protein is further supported by the inhibition of EET-induced channel activation by GTPβS, a non-hydrolyzable GTP analog that locks G-proteins in an inactive state.

Experimental Protocols

The primary technique for studying the effects of 14,15-EET and its analogs on potassium channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in live cells or isolated membrane patches.

Cell Preparation

-

Vascular Smooth Muscle Cells: Freshly isolated from arteries (e.g., rat mesenteric artery) by enzymatic digestion.[2]

-

Endothelial Cells: Primary cultures from arteries (e.g., pig coronary artery).[1]

-

Heterologous Expression Systems: HEK293 cells transfected with cDNAs for specific potassium channel subunits (e.g., Kir6.2 and SUR2A for KATP channels).[3]

Patch-Clamp Configurations

-

Whole-Cell: Used to measure the total potassium current from an entire cell. This configuration is useful for studying the effects of extracellularly applied compounds on membrane potential and overall ion channel activity.[2]

-

Cell-Attached: A giga-ohm seal is formed between the pipette and the cell membrane, leaving the cell intact. This allows for the measurement of single-channel currents in a physiological intracellular environment.

-

Inside-Out: After forming a cell-attached patch, the pipette is withdrawn to excise a patch of membrane, exposing the intracellular side of the channels to the bath solution. This configuration is ideal for studying the direct effects of intracellular signaling molecules on channel activity.[1]

Typical Electrophysiological Solutions

-

Pipette Solution (for whole-cell KATP recordings): Contains (in mM): KCl (for potassium currents), MgCl2, HEPES, EGTA, and a defined concentration of ATP (e.g., 0.1 mM or 1 mM) to study KATP channel modulation. The pH is typically adjusted to 7.2-7.4.[2]

-

Bath Solution (extracellular): A physiological salt solution such as Tyrode's or Krebs-Henseleit buffer, containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.[2]

-

Symmetrical K+ Solutions (for single-channel recordings): Both pipette and bath solutions contain a high concentration of KCl (e.g., 140 mM) to increase the single-channel current amplitude, making them easier to resolve.

Experimental Workflow for Assessing KATP Channel Activation

Conclusion

This compound, a stable sulfonimide analog of 14,15-EET, is a valuable tool for investigating the physiological and pathological roles of this important class of signaling lipids. While direct electrophysiological studies on this compound are not as extensive as those for its parent compound, the available evidence strongly suggests a similar mechanism of action involving the activation of potassium channels, particularly BKCa and KATP channels, in the vasculature. This activation is mediated by intracellular signaling pathways, most notably a Gsα-PKA dependent cascade for KATP channels. The detailed quantitative data and experimental protocols provided for 14,15-EET in this guide serve as a robust framework for designing and interpreting future studies on this compound and other related compounds. Further research focusing on the direct electrophysiological characterization of this compound will be crucial for a more complete understanding of its specific interactions with potassium channels and its potential as a therapeutic agent.

References

- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of cardiac K(ATP) channel activation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of ATP-sensitive K+ channels by epoxyeicosatrienoic acids in rat cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 14,15-EET-SI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its potent vasodilatory, anti-inflammatory, and cardioprotective effects. However, the therapeutic potential of native 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This has driven the development of more stable analogs, such as 14,15-EET-sulfonimide (14,15-EET-SI), which mimics the biological activity of 14,15-EET while exhibiting enhanced metabolic stability. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related analogs, focusing on their vasodilatory properties and interaction with key biological targets.

Core Structure-Activity Relationships of 14,15-EET Analogs

The biological activity of 14,15-EET analogs, including this compound, is highly dependent on specific structural features. Modifications to the carboxylic acid head group, the epoxy ring, the carbon chain, and the double bonds have profound effects on their potency and efficacy as vasodilators.

The Carboxylic Acid Moiety: A Critical Anchor

The acidic group at the carbon-1 position is crucial for the vasodilatory activity of 14,15-EET. Replacement of the carboxylic acid with an alcohol group results in a complete loss of activity.[1] However, esterification to a methyl ester or conversion to a methylsulfonimide, as in this compound, retains the full vasodilatory activity.[1] This indicates that the presence of an acidic or a bioisosteric replacement at this position is essential for receptor interaction.

The Epoxide Ring: Stereochemistry and Composition are Key

The 14,15-epoxide ring is another critical determinant of activity. The stereochemistry of the epoxide significantly influences potency, with the 14(S),15(R)-enantiomer being more potent than the 14(R),15(S)-enantiomer.[1] Furthermore, the cis-configuration of the epoxide is favored over the trans-configuration.[1] Replacement of the epoxy oxygen with sulfur (thiirane) or nitrogen (aziridine) leads to a loss of vasodilatory activity, highlighting the importance of the oxygen atom for biological function.[1]

The Acyl Chain: Length and Unsaturation Matter

The length and degree of unsaturation of the carbon chain connecting the carboxylic acid and the epoxide ring also modulate activity. Shortening the distance between these two functional groups leads to a reduction in both potency and efficacy.[1] While the removal of all three double bonds from the arachidonic acid backbone decreases potency, the presence of the Δ8 double bond is sufficient to maintain full activity.[1] Analogs with only a Δ5 or Δ11 double bond exhibit reduced potency.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the vasodilatory potency of 14,15-EET and key analogs in bovine coronary arteries.

| Compound | Modification | ED₅₀ (M) | Reference |

| 14,15-EET | - | 1 x 10⁻⁶ | [1] |

| 14,15-EET-methylsulfonimide (this compound) | Carboxyl group replaced with methylsulfonimide | ~1 x 10⁻⁶ | [1] |

| 14,15-EET-methyl ester | Carboxyl group esterified | ~1 x 10⁻⁶ | [1] |

| 14,15-EET-alcohol | Carboxyl group reduced to alcohol | Inactive | [1] |

| 14(R),15(S)-EET | Epoxide stereoisomer | Less potent than 14(S),15(R)-EET | [1] |

| 14,15-(trans)-EET | Trans-epoxide | Less potent than cis-epoxide | [1] |

| 14,15-EET-thiirane | Epoxy oxygen replaced with sulfur | Inactive | [1] |

| 14,15-EET-aziridine | Epoxy oxygen replaced with nitrogen | Inactive | [1] |

Signaling Pathway of 14,15-EET and its Analogs

14,15-EET and its stable analogs like this compound exert their vasodilatory effects primarily through a G-protein coupled receptor (GPCR) signaling cascade in vascular smooth muscle cells.

Caption: Signaling pathway of this compound leading to vasodilation.

The binding of this compound to a Gs-coupled prostaglandin receptor on the surface of vascular smooth muscle cells triggers the dissociation of the G-protein into its Gαs and Gβγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates large-conductance Ca²⁺-activated potassium (BKCa) channels. The opening of these channels allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.

Experimental Protocols

Isometric Tension Measurement in Bovine Coronary Artery Rings

This protocol is used to assess the vasodilatory effects of this compound and its analogs.

1. Tissue Preparation:

-

Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-Henseleit solution.

-

Dissect the left anterior descending coronary artery and carefully remove excess connective and adipose tissue.

-

Cut the artery into 3-5 mm rings.

2. Mounting:

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer.

3. Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams, with solution changes every 15-20 minutes.

-

Induce a stable contraction by adding a thromboxane (B8750289) A₂ mimetic, such as U46619 (e.g., 10⁻⁷ M), to the organ bath.

4. Vasodilation Assay:

-

Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (e.g., this compound) to the bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by U46619.

-

Calculate the ED₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Caption: Workflow for the bovine coronary artery vasodilation assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potential of 14,15-EET analogs on the sEH enzyme.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Prepare a stock solution of the fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified recombinant human sEH enzyme in the assay buffer.

-

Prepare serial dilutions of the test compound (e.g., 14,15-EET analog) and a known sEH inhibitor (positive control).

2. Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the sEH enzyme solution, and the test compound or control.

-

Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) over time using a microplate reader.

3. Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Caption: Workflow for the fluorometric sEH inhibition assay.

Conclusion

The sulfonimide moiety in this compound serves as an effective bioisostere for the carboxylic acid group, maintaining the crucial acidic character required for potent vasodilatory activity while enhancing metabolic stability. The structure-activity relationships of 14,15-EET analogs highlight the stringent structural requirements for interaction with their target receptors and subsequent activation of the downstream signaling cascade. A thorough understanding of these SAR principles is essential for the rational design and development of novel, stable, and potent EET mimetics for the treatment of cardiovascular and inflammatory diseases. The experimental protocols detailed herein provide a framework for the continued exploration and characterization of these promising therapeutic agents.

References

An In-depth Technical Guide on the Interaction of 14,15-EET-SI with Soluble Epoxide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI) and soluble epoxide hydrolase (sEH). 14,15-EET, an important lipid signaling molecule derived from arachidonic acid, is known for its vasodilatory, anti-inflammatory, and cardioprotective effects. However, its biological activity is short-lived due to rapid hydrolysis by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] The development of metabolically stable analogs of 14,15-EET that can either mimic its effects or inhibit sEH is a key strategy in therapeutic development.[3] This guide details the mechanism of sEH inhibition, presents quantitative data on inhibitor potency, outlines experimental protocols for assessing this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to 14,15-EET and Soluble Epoxide Hydrolase (sEH)

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases.[1] Among the four regioisomers, 14,15-EET has been extensively studied for its diverse physiological roles, including regulation of vascular tone, anti-inflammatory responses, and ion channel modulation.[4][5] The primary route of metabolic inactivation of 14,15-EET is its conversion to 14,15-DHET by soluble epoxide hydrolase (sEH), a cytosolic enzyme.[1] Inhibition of sEH has emerged as a promising therapeutic approach to enhance and prolong the beneficial effects of endogenous EETs by increasing their bioavailability.[6]

This compound: A Stable Analog

This compound is a methyl sulfonamide analog of 14,15-EET.[7] This structural modification makes the compound more resistant to metabolic degradation through processes like β-oxidation and esterification into cell membranes, which are common metabolic fates for fatty acid-derived molecules.[7] Notably, this compound has been shown to be equipotent to 14,15-EET in terms of its vascular agonist activity, as demonstrated by its ability to induce relaxation in precontracted bovine coronary arteries.[7]

Mechanism of sEH Inhibition by 14,15-EET Analogs

While 14,15-EET itself is a substrate for sEH, synthetic analogs can be designed to act as inhibitors. These inhibitors typically bind to the active site of the sEH enzyme, preventing the hydrolysis of endogenous EETs. The development of potent sEH inhibitors has been a significant focus of research, with various chemical scaffolds, including ureas, amides, and carbamates, showing high efficacy. Although specific kinetic data for this compound as an sEH inhibitor is not extensively detailed in the public domain, its structural similarity to other EET analogs that exhibit inhibitory activity suggests it may interact with the sEH active site.

The general mechanism of competitive sEH inhibition involves the inhibitor molecule occupying the catalytic pocket of the enzyme, thereby blocking the access of the natural substrate, 14,15-EET. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki).

Quantitative Data on sEH Inhibition

The following table summarizes the inhibitory potency of a selection of 14,15-EET analogs and other well-characterized sEH inhibitors against human sEH. This data provides a comparative context for understanding the potential efficacy of compounds like this compound.

| Compound | IC50 (nM) for human sEH | Reference |

| Unsubstituted Urea Analog (12) | 16 | [3] |

| Tetrazole Analog (19) | 11 | [8] |

| Oxadiazole-5-thione Analog (25) | >500 | [8] |

| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | 3 | [8] |

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescent-Based)

This protocol describes a common method for determining the in vitro inhibitory potency (IC50) of a test compound against recombinant human sEH.[3]

Materials:

-

Recombinant human sEH (produced in a baculovirus expression system and purified by affinity chromatography)[3]

-

Test compound (e.g., this compound)

-

Assay buffer: 25 mM bis-Tris/HCl, pH 7.0[3]

-

Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)[3]

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound stock solution to create a range of concentrations.

-

In a 96-well microplate, add the assay buffer.

-

Add the test compound dilutions to the appropriate wells. Include a control group with no inhibitor.

-

Add a solution of recombinant human sEH (final concentration ~1 nM) to each well.[3]

-

Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[3]

-

Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC (final concentration = 5 µM).[3]

-

Immediately measure the fluorescence intensity over time using a microplate reader (excitation wavelength of 330 nm and emission wavelength of 465 nm).[8] The product of the hydrolysis of CMNPC is fluorescent.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of 14,15-EET and sEH

Caption: Metabolic pathway of 14,15-EET and the point of intervention by sEH inhibitors.

Experimental Workflow for sEH Inhibition Assay

Caption: Workflow for determining the IC50 of an sEH inhibitor using a fluorescent assay.

Conclusion

The inhibition of soluble epoxide hydrolase is a validated strategy for augmenting the beneficial effects of endogenous EETs. This compound represents a metabolically stabilized analog of 14,15-EET with demonstrated vascular activity. While its direct inhibitory effects on sEH require further quantitative characterization, its structural class and the broader context of sEH inhibitor development suggest its potential in modulating the EET signaling pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate the interaction of this compound and other novel compounds with soluble epoxide hydrolase.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Role of 14,15-EET-SI in Renal Epithelial Cell Mitogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that play crucial roles in renal physiology. Among these, 14,15-EET has been identified as a potent stimulator of mitogenesis in renal epithelial cells. This technical guide provides an in-depth overview of the mechanisms underlying the mitogenic effects of the stable 14,15-EET analog, 14,15-EET-SI, in this cell type. We will explore the key signaling pathways initiated by this compound, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the ERK1/2 and PI3K/Akt pathways. This guide also presents detailed experimental protocols for investigating these processes and summarizes the expected quantitative data in structured tables. Furthermore, we visualize the described signaling cascades and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the core molecular events.

Introduction

The renal epithelium possesses a remarkable capacity for regeneration following injury, a process that is tightly regulated by a complex network of signaling molecules. Among these, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, have emerged as significant modulators of renal cell function. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Studies have indicated that 14,15-EET is a potent inducer of mitogenesis in renal proximal tubule cells[1]. Due to the chemical instability of native EETs, stable analogs such as 14,15-EET-sulfonimide (this compound) have been developed to facilitate research into their biological functions[1]. This guide focuses on the role of this compound in promoting the proliferation of renal epithelial cells.

The mitogenic effects of 14,15-EET are believed to be mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation[2]. This transactivation initiates downstream signaling cascades, including the Ras-Raf-MEK-ERK1/2 and the PI3K/Akt pathways, which ultimately lead to the expression of cell cycle regulatory proteins, such as cyclin D1, and drive the cell into the S-phase of the cell cycle.

This document will provide a detailed examination of these signaling pathways, supported by experimental protocols and data presentation, to serve as a valuable resource for researchers in the fields of nephrology, cell biology, and drug discovery.

Signaling Pathways in this compound-Induced Mitogenesis

The mitogenic response of renal epithelial cells to this compound is orchestrated by a series of interconnected signaling events, commencing with the transactivation of the EGFR and culminating in cell cycle progression.

EGFR Transactivation

While this compound is not a direct ligand for EGFR, it induces its phosphorylation and activation through a mechanism known as transactivation[2]. This process is thought to involve the activation of Src kinase, a non-receptor tyrosine kinase, which in turn phosphorylates EGFR[1]. Another potential mechanism involves the activation of matrix metalloproteinases (MMPs), which can cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), leading to their release and subsequent binding to and activation of EGFR[3].

References

14,15-EET-SI and the Induction of Tyrosine Phosphorylation: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the signaling mechanisms initiated by 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI), a stable analog of the endogenous lipid mediator 14,15-EET. A critical cellular response to 14,15-EET and its sulfonimide analog is the induction of protein tyrosine phosphorylation, a key signaling event implicated in cell growth, proliferation, and migration. This document details the core signaling cascade, focusing on the activation of the non-receptor tyrosine kinase c-Src and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). We present quantitative data on the activation of key signaling nodes, provide detailed experimental protocols for the investigation of these pathways, and include visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this important cellular process.

Introduction